N-Phenethyltetrahydro-2H-pyran-4-amine
Overview
Description
N-Phenethyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of heterocyclic amines It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom, fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyltetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Phenethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-Phenethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyltetrahydro-2H-pyran-4-amine
- 4-Aminotetrahydropyran
- N-Ethyltetrahydro-2H-pyran-4-amine
Uniqueness
N-Phenethyltetrahydro-2H-pyran-4-amine is unique due to the presence of the phenethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its interaction with molecular targets, making it distinct from other similar compounds .
Biological Activity
N-Phenethyltetrahydro-2H-pyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by a tetrahydropyran ring with a phenethyl group attached to the nitrogen atom. The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring through cyclization reactions followed by amination.
Synthesis Overview
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Cyclization | Acidic medium, heat | 80% |
2 | Amination | Aqueous base, room temperature | 75% |
3 | Purification | Crystallization from ethanol | 85% |
The above table summarizes a typical synthesis route for this compound, demonstrating the efficiency of the methods used.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against cancer cell lines, particularly glioblastoma and breast cancer cells.
- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and E. coli. The compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus.
- Cytotoxicity Assessment : In vitro studies conducted on U87 glioblastoma cells revealed an LD50 value of approximately 50 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
- Neuroprotective Study : A model of oxidative stress in neuronal cells demonstrated that treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may interact with specific cellular pathways involved in apoptosis and oxidative stress response.
Proposed Mechanisms
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Antioxidant Activity : It may enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
Properties
IUPAC Name |
N-(2-phenylethyl)oxan-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h1-5,13-14H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKJVLXONNQXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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